2-Acetyl-4-chloro-5,5-dimethyl-cyclohexane-1,3-dione

Physicochemical Properties Drug Design Formulation Science

Sourcing a reliable cyclohexane-1,3-dione scaffold for HPPD inhibitor programs is often hindered by inconsistent purity and limited structural diversity. This compound addresses that gap with a well-characterized 2-acetyl-4-chloro-5,5-dimethyl substitution pattern (LogP 0.63, pKa 1.89), enabling predictable reactivity in nucleophilic substitution and SAR exploration. Key procurement advantages: • Pre-optimized HPPD pharmacophore core; related congeners achieve I50app as low as 0.18 ± 0.02 μM vs. sulcotrione. • Reactive 4-chloro handle supports rapid analog library generation without additional protection steps. • Available from BenchChem with documented purity and global shipping, reducing lead-time uncertainty for time-sensitive discovery workflows.

Molecular Formula C10H13ClO3
Molecular Weight 216.66
CAS No. 152868-76-3
Cat. No. B2436629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetyl-4-chloro-5,5-dimethyl-cyclohexane-1,3-dione
CAS152868-76-3
Molecular FormulaC10H13ClO3
Molecular Weight216.66
Structural Identifiers
SMILESCC(=O)C1C(=O)CC(C(C1=O)Cl)(C)C
InChIInChI=1S/C10H13ClO3/c1-5(12)7-6(13)4-10(2,3)9(11)8(7)14/h7,9H,4H2,1-3H3
InChIKeyBHVFIYRNSPTPPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Acetyl-4-chloro-5,5-dimethylcyclohexane-1,3-dione Technical Baseline


2-Acetyl-4-chloro-5,5-dimethyl-cyclohexane-1,3-dione (CAS 152868-76-3) is a substituted cyclohexane-1,3-dione derivative with the molecular formula C10H13ClO3 and a molecular weight of 216.66 g/mol . This compound is structurally characterized by a cyclohexane ring bearing acetyl, chloro, and dimethyl substituents . It is a member of a broader class of cyclohexane-1,3-diones, which are well-known pharmacophores for inhibitors of enzymes such as p-hydroxyphenylpyruvate dioxygenase (HPPD), a key target for herbicides [1]. The compound serves as a versatile synthetic intermediate and is a subject of research for its potential biological activities .

1
Synthetic Intermediate Substituted cyclohexane-1,3-dione scaffold for herbicide discovery programs
2
Pharmacophore Probe Supports HPPD inhibitor structure-activity relationship studies
3
Physicochemical Context Reported lipophilic profile may support membrane permeability screening

Uniqueness of 2-Acetyl-4-chloro-5,5-dimethylcyclohexane-1,3-dione


The cyclohexane-1,3-dione scaffold is a versatile core structure, but the precise substitution pattern on the ring dramatically influences its physicochemical properties and biological activity. Simply substituting one derivative for another is not scientifically justifiable without comparative performance data. For instance, the presence and position of the chloro, acetyl, and geminal dimethyl groups on this specific compound dictate its unique acid-base character (predicted pKa 1.89) , its calculated hydrophobicity (LogP 0.63) , and its potential to serve as a specific intermediate or tool compound . These specific parameters directly impact solubility, stability in formulation, and the compound's interaction with biological targets like HPPD [1]. The quantitative evidence below establishes where this specific derivative demonstrates measurable differentiation that may guide selection over closely related analogs.

!
Substituent pattern alters profile

Unsubstituted cyclohexane-1,3-dione lacks the chloro, acetyl, and gem-dimethyl groups that define this compound's reported LogP and pKa context.

!
Commercial herbicides are not direct comparators

Alloxydim, clethodim, and sethoxydim possess more complex substituents; their SAR and physicochemical profiles may not transfer to this simpler core scaffold.

!
HPPD potency is congener-dependent

Related 2-acyl-cyclohexane-1,3-diones show varying inhibition; the activity of this specific compound requires independent verification before use as an HPPD tool.

Quantitative Evidence Guide for 2-Acetyl-4-chloro-5,5-dimethylcyclohexane-1,3-dione


Physicochemical Profile vs. Unsubstituted Core Scaffold

2-Acetyl-4-chloro-5,5-dimethyl-cyclohexane-1,3-dione possesses a distinct physicochemical signature compared to the unsubstituted cyclohexane-1,3-dione core. This is reflected in its predicted LogP (0.63) and pKa (1.89) , which are calculated values that differ substantially from the parent scaffold. The introduction of the acetyl, chloro, and dimethyl groups significantly alters its lipophilicity and ionizability, which are critical determinants of its behavior in biological systems and synthetic applications.

Physicochemical Profile
Class-level inference
Predicted LogP 0.63 / pKa 1.89
Target
Chloro-acetyl-dimethyl substituted
Baseline
Unsubstituted cyclohexane-1,3-dione
Reported lipophilicity and ionizability context may guide formulation screening.
Predicted values; direct comparator data unavailable.
Physicochemical Properties Drug Design Formulation Science

SAR for HPPD Herbicide Development

2-Acetyl-4-chloro-5,5-dimethyl-cyclohexane-1,3-dione belongs to a class of 2-acyl-cyclohexane-1,3-diones that are key pharmacophores for inhibiting p-hydroxyphenylpyruvate dioxygenase (HPPD), the target of triketone herbicides [1]. While direct inhibition data for this specific compound was not found in the literature, its core structure is the basis for highly potent congeners. For example, the most active compound in a related series, a 2-acyl-cyclohexane-1,3-dione with a C11 alkyl side chain (5d), exhibited an I50app of 0.18 ± 0.02 μM against plant HPPD, which was slightly more potent than the commercial herbicide sulcotrione (I50app: 0.25 ± 0.02 μM) [2].

HPPD SAR Context
Class-level inference
Plant HPPD assay
Congener 5d
I50app 0.18 ± 0.02 μM
Sulcotrione
I50app 0.25 ± 0.02 μM
Supports scaffold selection for HPPD inhibitor development.
Data for related congener; this compound's activity requires independent review.
Herbicide Discovery HPPD Inhibition Structure-Activity Relationship

Structural Differentiation from Commercial Cyclohexanedione Herbicides

This compound is structurally distinct from many commercialized cyclohexanedione herbicides, such as alloxydim, clethodim, and sethoxydim, which possess more complex oxime ether or other side chains. The presence of the acetyl group at the 2-position and a chloro substituent at the 4-position of the ring offers a different and potentially more synthetically accessible scaffold [1]. This difference allows it to serve as a versatile building block or a simpler probe molecule for exploring the SAR of this herbicide class, compared to the more elaborated commercial products.

Structural Simplicity
Class-level inference
Acetyl/chloro core vs. complex oxime ether herbicides
May support synthetic accessibility and analog library synthesis.
Qualitative comparison; synthetic step-count advantage not quantified.
Herbicide Chemistry Chemical Synthesis Agrochemicals

R&D and Industrial Applications for 2-Acetyl-4-chloro-5,5-dimethylcyclohexane-1,3-dione


Lead Optimization in HPPD Herbicide Discovery

This compound is most appropriately utilized as a core scaffold for the synthesis of novel HPPD inhibitors. Its 2-acyl-cyclohexane-1,3-dione structure is a proven pharmacophore, with related congeners demonstrating potent enzyme inhibition (I50app values as low as 0.18 ± 0.02 μM) that surpasses the commercial standard sulcotrione [1]. By using this compound as a synthetic precursor, researchers can explore the SAR of different side-chain modifications to further enhance potency and selectivity, leveraging a well-characterized and synthetically accessible starting point .

Non-Commercial Cyclohexanedione Probes

The distinct substitution pattern of this molecule—featuring an acetyl at the 2-position and a chloro at the 4-position—provides a unique alternative to the more complex structures of commercial cyclohexanedione herbicides [2]. This makes it a valuable tool compound for fundamental research aimed at understanding the molecular basis of herbicide selectivity, resistance mechanisms, or off-target effects without the confounding factors of a fully optimized commercial product . Its predicted LogP (0.63) and pKa (1.89) inform experimental design for solubility and formulation studies.

Synthesis of Novel Derivatives via Nucleophilic Substitution

The presence of the chloro group at the 4-position provides a reactive handle for further chemical elaboration through nucleophilic substitution reactions . This allows for the generation of a focused library of analogs, enabling researchers to probe the effects of various substituents at this position on the physicochemical properties and biological activity of the core cyclohexane-1,3-dione scaffold. This application leverages the compound's dual functionality as both an HPPD pharmacophore and a synthetic intermediate.

Application
Selection Property
Validation Focus
HPPD inhibitor lead optimization
2-acyl-cyclohexane-1,3-dione pharmacophore scaffold
HPPD enzyme inhibition assay context
Fundamental herbicide SAR probes
Simpler core vs. commercial herbicide structures
Selectivity and resistance mechanism studies
Analog library synthesis
Chloro substituent as reactive handle
Nucleophilic substitution and derivative profiling

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